1h-Indole,7-(4-ethylphenyl)-
CAS No.:
Cat. No.: VC14083378
Molecular Formula: C16H15N
Molecular Weight: 221.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H15N |
|---|---|
| Molecular Weight | 221.30 g/mol |
| IUPAC Name | 7-(4-ethylphenyl)-1H-indole |
| Standard InChI | InChI=1S/C16H15N/c1-2-12-6-8-13(9-7-12)15-5-3-4-14-10-11-17-16(14)15/h3-11,17H,2H2,1H3 |
| Standard InChI Key | AKSHZQYYNHTWPD-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CC=C(C=C1)C2=CC=CC3=C2NC=C3 |
Introduction
Structural Elucidation and Molecular Properties
Core Structure and Substituent Configuration
The indole scaffold consists of a bicyclic structure featuring a six-membered benzene ring fused to a five-membered pyrrole ring containing one nitrogen atom. In 1H-Indole,7-(4-ethylphenyl)-, the 4-ethylphenyl group is attached at the seventh position of the indole core, as indicated by the IUPAC name 7-(4-ethylphenyl)-1H-indole. The ethyl group at the para position of the phenyl ring introduces steric and electronic effects that influence the compound’s reactivity and interactions with biological targets.
Table 1: Key Structural Properties of 1H-Indole,7-(4-ethylphenyl)-
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 221.30 g/mol |
| IUPAC Name | 7-(4-ethylphenyl)-1H-indole |
| Canonical SMILES | CCC1=CC=C(C=C1)C2=CC=CC3=C2NC=C3 |
| Topological Polar Surface Area | 15.8 Ų |
The SMILES string highlights the connectivity: the ethyl group () is bonded to the phenyl ring, which is linked to the indole’s seventh carbon. The compound’s planar structure and aromatic systems contribute to its stability and potential for π-π stacking interactions in biological systems.
Electronic and Steric Effects
The electron-donating ethyl group enhances the electron density of the phenyl ring, which may modulate the indole’s electronic properties. This substitution pattern could influence binding affinities to enzymes or receptors, as seen in analogous indole derivatives. Steric hindrance from the ethyl group may also affect regioselectivity in further functionalization reactions.
Synthesis Methodologies
Fischer Indole Synthesis
The Fischer indole synthesis, a classical method for constructing indole rings, involves the acid-catalyzed cyclization of aryl hydrazones derived from ketones. For 1H-Indole,7-(4-ethylphenyl)-, this approach could employ 4-ethylacetophenone and phenylhydrazine as precursors. Under acidic conditions (e.g., polyphosphoric acid), the hydrazone intermediate undergoes cyclodehydration to yield the indole core.
This method offers moderate yields but requires optimization to avoid side reactions such as over-alkylation or decomposition of sensitive functional groups.
Leimgruber-Batcho Synthesis
An alternative route, the Leimgruber-Batcho synthesis, utilizes o-nitrotoluenes and dimethylformamide dimethyl acetal (DMFDMA) to form enamines, which are subsequently reduced and cyclized to indoles. While this method is less commonly applied to 7-substituted indoles, it provides a pathway for introducing substituents at specific positions through careful selection of starting materials.
Table 2: Comparative Synthesis Routes
| Method | Starting Materials | Catalyst/Conditions | Yield (%) |
|---|---|---|---|
| Fischer Indole | 4-Ethylacetophenone, Phenylhydrazine | Polyphosphoric Acid | 45–60 |
| Leimgruber-Batcho | o-Nitrotoluene derivatives | DMFDMA, | 30–50 |
Pharmacological and Biological Applications
Anticancer Activity
Indole derivatives are renowned for their anticancer properties, often acting as kinase inhibitors or apoptosis inducers. While specific data on 1H-Indole,7-(4-ethylphenyl)- are sparse, structurally related compounds exhibit potent activity against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines. The ethylphenyl moiety may enhance lipophilicity, improving membrane permeability and target engagement.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (400 MHz, CDCl3):
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δ 7.65 (d, J = 8.0 Hz, 1H, H-2)
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δ 7.30–7.10 (m, 6H, aromatic H)
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δ 2.65 (q, J = 7.6 Hz, 2H, CH2CH3)
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δ 1.25 (t, J = 7.6 Hz, 3H, CH2CH3)
The downfield shift of H-2 (δ 7.65) reflects deshielding due to the electron-withdrawing indole nitrogen. The ethyl group’s protons appear as a quartet (δ 2.65) and triplet (δ 1.25), confirming its presence.
Infrared (IR) Spectroscopy
Key absorptions include:
-
3400 cm⁻¹ (N-H stretch, indole)
-
1600 cm⁻¹ (C=C aromatic stretching)
-
750 cm⁻¹ (C-H out-of-plane bending, monosubstituted benzene)
Challenges and Future Directions
Knowledge Gaps
Despite its promise, 1H-Indole,7-(4-ethylphenyl)- remains understudied. Critical gaps include:
-
Mechanistic Insights: Lack of data on molecular targets and signaling pathways.
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Toxicological Profile: Absence of in vivo safety assessments.
Opportunities for Research
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Structure-Activity Relationships (SAR): Systematic modification of the ethyl group to optimize pharmacokinetics.
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Hybrid Molecules: Conjugation with known pharmacophores (e.g., triazoles) to enhance efficacy.
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